Dapt

Descripción

Structure

3D Structure

Propiedades

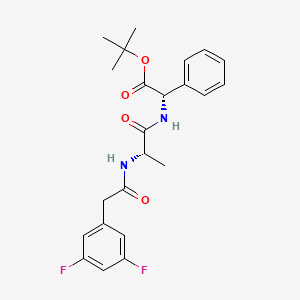

IUPAC Name |

tert-butyl (2S)-2-[[(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]propanoyl]amino]-2-phenylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26F2N2O4/c1-14(26-19(28)12-15-10-17(24)13-18(25)11-15)21(29)27-20(16-8-6-5-7-9-16)22(30)31-23(2,3)4/h5-11,13-14,20H,12H2,1-4H3,(H,26,28)(H,27,29)/t14-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJXYEABWRJFSP-XOBRGWDASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C1=CC=CC=C1)C(=O)OC(C)(C)C)NC(=O)CC2=CC(=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC(C)(C)C)NC(=O)CC2=CC(=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26F2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415519 |

Source

|

| Record name | N-[N-(3,5-Difluorophenacetyl-L-alanyl)]-S-phenylglycine t-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208255-80-5 |

Source

|

| Record name | γ-Secretase inhibitor IX | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208255-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(N-(3,5-Difluorophenacetyl)alanyl)phenylglycine tert-butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208255805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[N-(3,5-Difluorophenacetyl-L-alanyl)]-S-phenylglycine t-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pharmacology of P2Y12 inhibitors in DAPT

An In-depth Technical Guide to the Pharmacology of P2Y12 Inhibitors in Dual Antiplatelet Therapy (DAPT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual antiplatelet therapy (this compound), combining aspirin with a P2Y12 receptor inhibitor, is a cornerstone in the management of acute coronary syndromes (ACS) and for patients undergoing percutaneous coronary intervention (PCI).[1][2][3] The P2Y12 receptor is a crucial mediator of platelet activation and aggregation, making it a prime target for antiplatelet drugs.[4][5][6] This guide provides a comprehensive overview of the pharmacology of P2Y12 inhibitors, detailing their mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and the experimental protocols used to evaluate their efficacy.

The Central Role of the P2Y12 Receptor in Platelet Activation

The P2Y12 receptor, a G protein-coupled receptor (GPCR), plays a pivotal role in amplifying and sustaining platelet activation.[7] Upon vessel injury, adenosine diphosphate (ADP) is released from dense granules of activated platelets.[4][6] ADP binds to two distinct purinergic receptors on the platelet surface: P2Y1 and P2Y12.[7] While the P2Y1 receptor initiates platelet shape change and aggregation, the P2Y12 receptor, coupled to the inhibitory G protein (Gi), is responsible for the amplification and stabilization of the platelet thrombus.[5][7]

Activation of the P2Y12 receptor leads to a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase, which results in decreased cyclic adenosine monophosphate (cAMP) levels.[5][8] Lower cAMP levels reduce the activity of protein kinase A (PKA), leading to enhanced platelet activation.[9] Furthermore, P2Y12 signaling activates phosphoinositide 3-kinase (PI3K), which in turn activates downstream effectors like Akt and Rap1b, ultimately leading to the activation of the glycoprotein IIb/IIIa receptor.[4][6] This final common pathway results in fibrinogen binding, platelet aggregation, and thrombus formation.[10]

P2Y12 Inhibitors: Classification and Mechanism of Action

P2Y12 inhibitors can be broadly classified into two main categories: thienopyridines and direct-acting inhibitors.

Thienopyridines: Irreversible Antagonists

Thienopyridines are prodrugs that require metabolic activation in the liver to exert their antiplatelet effect.[11][12] They irreversibly bind to the P2Y12 receptor, inhibiting its function for the lifespan of the platelet.[12][13]

-

Clopidogrel: A second-generation thienopyridine, clopidogrel undergoes a two-step metabolic activation process involving cytochrome P450 (CYP) enzymes, primarily CYP2C19.[14][15] Genetic polymorphisms in CYP2C19 can lead to variability in its antiplatelet effect.[11][15]

-

Prasugrel: A third-generation thienopyridine, prasugrel is also a prodrug but undergoes a more efficient one-step hepatic activation, resulting in a more rapid onset of action and more consistent platelet inhibition compared to clopidogrel.[3][13]

Direct-Acting P2Y12 Inhibitors: Reversible Antagonists

Direct-acting P2Y12 inhibitors do not require metabolic activation and bind reversibly to the P2Y12 receptor.[11]

-

Ticagrelor: A cyclopentyltriazolopyrimidine, ticagrelor and its active metabolite bind to a site on the P2Y12 receptor distinct from the ADP binding site, leading to reversible inhibition.[3][13] Its reversible nature allows for a faster offset of action compared to thienopyridines.[13]

-

Cangrelor: An intravenous adenosine triphosphate (ATP) analog, cangrelor is a direct and reversible P2Y12 inhibitor with a very rapid onset and offset of action, making it suitable for use during PCI.[11][14][16]

Pharmacokinetic and Pharmacodynamic Properties

The distinct pharmacokinetic and pharmacodynamic profiles of P2Y12 inhibitors influence their clinical application.

Pharmacokinetic Data of P2Y12 Inhibitors

| Drug | Class | Administration | Metabolism | Onset of Action | Time to Peak Effect | Half-life |

| Clopidogrel | Thienopyridine | Oral | Prodrug, 2-step CYP-dependent activation (CYP2C19)[15][17] | 2-6 hours[8] | 6-8 hours | ~6 hours (active metabolite) |

| Prasugrel | Thienopyridine | Oral | Prodrug, 1-step hepatic activation[3][13] | ~30 minutes[13] | ~30 minutes[13] | ~7 hours (active metabolite) |

| Ticagrelor | Cyclopentyltriazolopyrimidine | Oral | Active drug, metabolized by CYP3A4 to an active metabolite[3][13] | ~30 minutes | 1-3 hours[13] | 6-13 hours[13] |

| Cangrelor | ATP Analog | Intravenous | Active drug, rapidly deactivated in circulation | <2 minutes | Within minutes | 3-6 minutes |

Pharmacodynamic Data of P2Y12 Inhibitors

| Drug | Mechanism of Inhibition | Platelet Inhibition (vs. Placebo) | Offset of Action |

| Clopidogrel | Irreversible | ~50-60% | 5-7 days[3] |

| Prasugrel | Irreversible | ~70-80% | 7-10 days[3] |

| Ticagrelor | Reversible | >90% | 3-5 days[3] |

| Cangrelor | Reversible | >95% | 1-2 hours |

Experimental Protocols for Evaluating P2Y12 Inhibition

Several laboratory methods are available to assess the degree of platelet inhibition achieved with P2Y12 antagonists.

Light Transmission Aggregometry (LTA)

LTA is considered the gold standard for assessing platelet aggregation.[18][19]

Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.[19]

Methodology:

-

Sample Preparation:

-

Collect whole blood in a tube containing 3.2% sodium citrate.

-

Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference for 100% aggregation.

-

-

Assay Procedure:

-

Place a cuvette with PRP into the aggregometer and set the baseline (0% aggregation).

-

Place a cuvette with PPP into the aggregometer and set the 100% aggregation point.

-

Add a specific agonist, such as ADP (typically 5-20 µM), to the PRP cuvette.[20]

-

Record the change in light transmission over time (typically 5-10 minutes) as platelets aggregate.

-

-

Data Analysis:

-

The maximum platelet aggregation (%) is determined from the aggregation curve.

-

VerifyNow P2Y12 Assay

The VerifyNow system is a point-of-care, whole-blood assay designed to measure P2Y12 receptor blockade.[10][21]

Principle: The assay is based on the ability of activated platelets to bind to fibrinogen-coated microparticles, causing them to aggregate.[21] The instrument measures the change in light transmittance as a result of this aggregation. The assay specifically measures ADP-induced aggregation in the presence of prostaglandin E1 (PGE1) to inhibit the P2Y1 pathway and isolate the P2Y12-mediated response.[10]

Methodology:

-

Sample Collection:

-

Collect whole blood in a Greiner 3.2% sodium citrate tube.[22]

-

-

Assay Procedure:

-

The instrument automatically dispenses the blood sample into the assay cartridge containing fibrinogen-coated beads and ADP.[21]

-

The cartridge also contains a reference channel with a thrombin receptor activating peptide (TRAP) to determine baseline platelet function.[10]

-

The instrument incubates the sample and then measures the change in light transmission as platelets aggregate.

-

-

Data Analysis:

Signaling Pathways and Experimental Workflows

P2Y12 Receptor Signaling Pathway

Caption: P2Y12 receptor signaling cascade in platelets.

Experimental Workflow for Light Transmission Aggregometry

Caption: Workflow for Light Transmission Aggregometry.

Experimental Workflow for VerifyNow P2Y12 Assay

References

- 1. researchgate.net [researchgate.net]

- 2. google.com [google.com]

- 3. Dual Antiplatelet Therapy with Parenteral P2Y12 Inhibitors: Rationale, Evidence, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P2Y12 receptors in platelets and other hematopoietic and non-hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]

- 7. portlandpress.com [portlandpress.com]

- 8. google.com [google.com]

- 9. researchgate.net [researchgate.net]

- 10. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Efficacy and safety of clopidogrel versus prasugrel and ticagrelor for coronary artery disease treatment in patients with CYP2C19 LoF alleles: a systemic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. academic.oup.com [academic.oup.com]

- 18. m.youtube.com [m.youtube.com]

- 19. youtube.com [youtube.com]

- 20. youtube.com [youtube.com]

- 21. accessdata.fda.gov [accessdata.fda.gov]

- 22. VerifyNow P2Y12 Assay [testguide.labmed.uw.edu]

A Deep Dive into the Core Mechanisms of Dual Antiplatelet Therapy for Acute Coronary Syndrome: A Technical Guide for Researchers

Introduction: Acute Coronary Syndrome (ACS) represents a spectrum of life-threatening conditions characterized by a sudden reduction in blood flow to the heart. The cornerstone of ACS pathophysiology is the rupture of an atherosclerotic plaque, which triggers a cascade of platelet activation and aggregation, leading to the formation of an occlusive thrombus. Dual Antiplatelet Therapy (DAPT), the synergistic combination of aspirin and a P2Y12 receptor antagonist, remains a critical intervention in the management of ACS.[1] This technical guide provides an in-depth exploration of the basic research underpinning this compound, focusing on the molecular mechanisms, preclinical evaluation models, and key quantitative data relevant to researchers, scientists, and drug development professionals.

Mechanisms of Action of this compound Components

This compound exerts its antithrombotic effects by inhibiting two distinct, yet complementary, pathways of platelet activation. This dual blockade provides a more potent and consistent inhibition of platelet aggregation than either agent alone.

Aspirin: Irreversible COX-1 Inhibition

Aspirin's antiplatelet effect is mediated through the irreversible acetylation of the cyclooxygenase-1 (COX-1) enzyme within platelets.[2] This action blocks the conversion of arachidonic acid to prostaglandin H2, the precursor for thromboxane A2 (TXA2). TXA2 is a potent platelet agonist and vasoconstrictor.[2][3] Because platelets are anucleated, they cannot synthesize new COX-1, rendering the inhibition permanent for the platelet's entire lifespan (approximately 7-10 days).[2]

P2Y12 Receptor Antagonists

The second component of this compound targets the P2Y12 receptor, a crucial G protein-coupled receptor on the platelet surface. Adenosine diphosphate (ADP), released from dense granules of activated platelets, binds to the P2Y12 receptor, leading to a cascade of intracellular signaling that ultimately results in the activation of the glycoprotein (GP) IIb/IIIa receptors—the final common pathway for platelet aggregation. P2Y12 inhibitors block this activation.

There are two main classes of oral P2Y12 inhibitors:

-

Thienopyridines (Clopidogrel, Prasugrel): These are prodrugs that require hepatic metabolism to form an active metabolite. This active metabolite then irreversibly binds to the P2Y12 receptor.[4]

-

Cyclopentyltriazolopyrimidines (Ticagrelor): Ticagrelor is a direct-acting, reversible antagonist of the P2Y12 receptor, meaning it does not require metabolic activation.[5]

Key In Vitro Methodologies for this compound Evaluation

Evaluating the efficacy of antiplatelet agents requires robust in vitro assays that can quantify platelet function.

References

- 1. The Effectiveness of Antiplatelet Therapy and the Factors Influencing It in Patients with Acute Coronary Syndrome before and during the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aspirin and the in vitro linear relationship between thromboxane A2-mediated platelet aggregation and platelet production of thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. repository.unair.ac.id [repository.unair.ac.id]

- 4. A randomized crossover comparative study of aspirin, cilostazol and clopidogrel in normal controls: analysis with quantitative bleeding time and platelet aggregation test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

A Technical Guide to the Long-Term Effects of Dual Antiplatelet Therapy on Vascular Biology

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dual Antiplatelet Therapy (DAPT), the combination of aspirin and a P2Y12 receptor antagonist, is a cornerstone in the prevention of thrombotic events following percutaneous coronary intervention (PCI) and in patients with acute coronary syndrome (ACS). While its efficacy in inhibiting platelet aggregation is well-established, the long-term administration of this compound imparts a complex and multifaceted influence on the underlying vascular biology. This technical guide provides an in-depth examination of these effects, moving beyond hemostasis to explore the chronic impact of this compound on endothelial cells, vascular smooth muscle cells (VSMCs), and the processes of vascular healing and inflammation. We consolidate quantitative data from pivotal clinical trials, detail key experimental protocols for assessing vascular function, and present signaling pathways to offer a comprehensive resource for researchers in cardiovascular medicine and pharmacology.

Core Mechanisms of Dual Antiplatelet Therapy

This compound targets two distinct, yet synergistic, pathways of platelet activation to achieve potent inhibition of thrombus formation.

-

Aspirin (Acetylsalicylic Acid): Aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme within platelets.[1] This action blocks the conversion of arachidonic acid to prostaglandin H2, the precursor for thromboxane A2 (TxA2).[2] TxA2 is a powerful vasoconstrictor and a potent promoter of platelet aggregation. By preventing TxA2 synthesis for the entire lifespan of the platelet, aspirin effectively reduces platelet activation and aggregation.[1]

-

P2Y12 Receptor Antagonists: This class of drugs (e.g., clopidogrel, prasugrel, ticagrelor) blocks the P2Y12 receptor on the platelet surface.[3] This receptor's natural ligand is adenosine diphosphate (ADP), which is released from dense platelet granules upon activation and serves as a critical amplifier of the aggregation response.[4] By blocking the P2Y12 receptor, these agents prevent ADP-mediated signaling, which in turn inhibits the conformational change and activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.[5]

The combined inhibition of TxA2- and ADP-mediated pathways provides a comprehensive blockade of platelet function, which is fundamental to this compound's clinical efficacy.

Long-Term Effects on Endothelial Biology

Prolonged this compound administration has significant, and at times conflicting, effects on the vascular endothelium, particularly concerning endothelial function, nitric oxide signaling, and re-endothelialization post-injury.

Endothelial Function and Nitric Oxide (NO) Bioavailability

Healthy endothelium maintains vascular homeostasis, largely through the production of nitric oxide (NO) by endothelial nitric oxide synthase (eNOS). NO is a potent vasodilator and inhibitor of platelet adhesion and VSMC proliferation. Endothelial dysfunction, characterized by reduced NO bioavailability, is a key factor in atherosclerosis and is associated with high residual platelet reactivity even in patients on this compound.[6][7]

The long-term effects of this compound on the eNOS/NO pathway are complex:

-

P2Y12 Inhibition: Preclinical studies suggest that P2Y12 receptor inhibition may improve endothelial function. P2Y12 blockade can enhance the phosphorylation and activation of eNOS, possibly through the Akt signaling pathway, thereby increasing NO production.[8] This creates a potentially beneficial feedback loop where this compound not only inhibits platelets directly but may also enhance the endothelium's natural anti-thrombotic properties.

-

Aspirin: The effect of aspirin is less clear. While it can have anti-inflammatory effects beneficial to the endothelium, some studies have shown that both aspirin and clopidogrel can impair NO biosynthesis by platelets under certain conditions, suggesting a complex interplay between systemic and cell-specific effects.[9][10]

Re-endothelialization After Stent Implantation

Following PCI with stenting, rapid re-establishment of a functional endothelial layer over the stent struts is critical for preventing late stent thrombosis. First-generation drug-eluting stents (DES) were associated with delayed arterial healing and poor re-endothelialization.[11] While newer generation DES have improved safety profiles, the role of long-term this compound in this healing process is an area of active investigation. Prolonged inhibition of platelet-derived signals (such as those from ADP) could theoretically modulate the mobilization and function of endothelial progenitor cells (EPCs), which are crucial for vascular repair. However, the precise net effect of long-term this compound on the speed and quality of re-endothelialization remains to be fully elucidated.

Long-Term Effects on Vascular Smooth Muscle Cells (VSMCs)

The proliferation and migration of VSMCs from the tunica media to the intima is the primary driver of neointimal hyperplasia, the main cause of in-stent restenosis (ISR).[10][12] this compound can influence this process through mechanisms independent of its anti-platelet effects.

-

Aspirin: Studies have shown that aspirin can directly inhibit VSMC proliferation. One key mechanism involves the activation of AMP-activated protein kinase (AMPK).[13] Activated AMPK can upregulate cell cycle inhibitors like p53 and p21, thereby inducing cell cycle arrest and preventing VSMC proliferation. This suggests a direct anti-restenotic effect of long-term aspirin therapy on the vessel wall.[13][14]

Clinical Data on Long-Term this compound

The central clinical question regarding long-term this compound is balancing the reduction in ischemic events against the increased risk of bleeding. Several landmark trials have provided quantitative data to guide this decision-making process.

The this compound Trial

The Dual Antiplatelet Therapy (this compound) Study investigated the effects of continuing this compound for 30 months versus 12 months in patients who had undergone PCI with a DES. The results highlighted the fundamental trade-off of extended therapy.[15][16]

Table 1: Key Outcomes of the this compound Study (12 to 30 Months) | Endpoint | 30-Month this compound (Thienopyridine + Aspirin) | 12-Month this compound (Placebo + Aspirin) | Hazard Ratio (95% CI) | P-Value | | :--- | :---: | :---: | :---: | :---: | | Co-Primary Efficacy Endpoints | | Stent Thrombosis (Definite/Probable) | 0.4% | 1.4% | 0.29 (0.17 - 0.48) | <0.001 | | MACCE (Death, MI, or Stroke) | 4.3% | 5.9% | 0.71 (0.59 - 0.85) | <0.001 | | Secondary Efficacy Endpoints | | Myocardial Infarction (MI) | 2.1% | 4.1% | 0.47 (0.47 - 0.65) | <0.001 | | Primary Safety Endpoint | | Moderate or Severe Bleeding (GUSTO) | 2.5% | 1.6% | 1.61 (1.21 - 2.16) | <0.001 | | Other Key Outcomes | | All-Cause Mortality | 2.0% | 1.5% | 1.36 (1.00 - 1.85) | 0.05 |

Data sourced from the this compound Study Investigators.[15][16]

The PEGASUS-TIMI 54 Trial

This trial evaluated the efficacy and safety of adding ticagrelor to low-dose aspirin in stable patients with a prior myocardial infarction (1 to 3 years earlier). It demonstrated a benefit for extended this compound in a secondary prevention setting, beyond the immediate post-PCI period.[17][18][19]

Table 2: Key Outcomes of the PEGASUS-TIMI 54 Trial (Ticagrelor 60 mg) | Endpoint (at 3 years) | Ticagrelor 60 mg + Aspirin | Placebo + Aspirin | Hazard Ratio (95% CI) | P-Value | | :--- | :---: | :---: | :---: | :---: | | Primary Efficacy Endpoint | | CV Death, MI, or Stroke | 7.9% | 9.6% | 0.80 (0.70 - 0.91) | 0.001 | | Primary Safety Endpoint | | TIMI Major Bleeding | 2.5% | 1.1% | 2.36 (1.65 - 3.39) | <0.001 | | Other Key Outcomes | | Fatal or Intracranial Bleeding | - | - | 1.17 (0.68 - 2.01) | 0.58 |

Data sourced from the PEGASUS-TIMI 54 Investigators.[18][19][20] The hazard for major bleeding with ticagrelor was noted to be highest in the first year of treatment and trended downward over time.[17][20]

Key Experimental Protocols

Investigating the long-term vascular effects of this compound requires a range of in vitro, ex vivo, and in vivo experimental models.

Assessment of Endothelial Function: Flow-Mediated Dilation (FMD)

FMD is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation, a key indicator of endothelial health.[9][21][22]

Methodology:

-

Patient Preparation: The subject must fast for at least 8-12 hours and abstain from caffeine, smoking, and vasoactive medications.[23] The procedure should be conducted in a quiet, temperature-controlled room after a 20-minute rest period.

-

Baseline Imaging: A high-frequency linear array ultrasound transducer (>7 MHz) is used to acquire a longitudinal image of the brachial artery, 2-10 cm above the antecubital fossa.

-

Data Acquisition: Baseline artery diameter and blood flow velocity (using Doppler) are recorded for at least 30 seconds.

-

Vascular Occlusion: A blood pressure cuff, placed on the forearm distal to the ultrasound probe, is inflated to a supra-systolic pressure (e.g., 200-250 mmHg or 50 mmHg above systolic pressure) for exactly 5 minutes.[9]

-

Post-Occlusion Imaging: The cuff is rapidly deflated, causing a period of reactive hyperemia. The artery diameter and flow velocity are continuously recorded for at least 2 minutes post-deflation.

-

Data Analysis: FMD is calculated as the maximum percentage increase in artery diameter from the baseline measurement.

Assessment of Platelet Reactivity: VerifyNow P2Y12 Assay

The VerifyNow system is a point-of-care, whole-blood assay used to measure the degree of P2Y12 receptor inhibition.[11][24]

Methodology:

-

Sample Collection: A whole blood sample is collected in a specific 2 mL Greiner Bio-One partial-fill tube containing 3.2% sodium citrate.[25] It is critical to use the correct tube and ensure it is filled to the indicated mark. A discard tube should be drawn first.

-

Sample Handling: The sample tube should be kept at room temperature and inverted 5 times to ensure mixing. The assay must be run within 4 hours of sample collection.[25]

-

Assay Principle: The disposable assay cartridge contains fibrinogen-coated beads and ADP as a platelet agonist. The instrument mixes the whole blood sample with these reagents and measures the change in light transmission as platelets aggregate.[26]

-

Data Output: The instrument provides a result in P2Y12 Reaction Units (PRU). A higher PRU value indicates higher platelet reactivity and less inhibition by the P2Y12 antagonist.

Preclinical Model of In-Stent Restenosis

Animal models are essential for studying the cellular and molecular mechanisms of neointimal hyperplasia and the effect of long-term pharmacotherapy. The rabbit iliac artery stenting model is a widely used and well-validated model.[1]

Conclusion and Future Directions

The long-term administration of this compound extends its influence far beyond the circulating platelet. Chronic inhibition of COX-1 and P2Y12 signaling pathways directly modulates the behavior of endothelial and vascular smooth muscle cells, impacting vascular tone, inflammation, proliferation, and arterial healing. Clinical data from landmark trials provide a clear quantitative framework for the trade-off between ischemic risk reduction and increased bleeding, but the optimal duration of this compound remains a subject of intense research, likely requiring a personalized approach based on individual patient risk factors.

Future research should focus on several key areas:

-

Personalized Therapy: Integrating genetic data, platelet function testing, and clinical risk scores to tailor the duration and intensity of this compound for individual patients.

-

Novel Vascular-Protective Agents: Developing P2Y12 inhibitors or other antiplatelet agents with more favorable effects on endothelial healing and less impact on systemic bleeding.

-

Endothelial Progenitor Cells: Elucidating the precise long-term effects of different this compound regimens on EPC mobilization, homing, and differentiation, which could be critical for optimizing vascular repair after injury.

-

Inflammation Resolution: Investigating how long-term this compound modulates the chronic inflammatory state within the vessel wall, a key driver of neoatherosclerosis and late stent failure.

A deeper understanding of these complex vascular interactions will be paramount for refining antiplatelet strategies to not only prevent thrombosis but also to promote long-term vascular health.

References

- 1. Development of a Rabbit Model for a Preclinical Comparison of Coronary Stent Types In-Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. youtube.com [youtube.com]

- 4. Optimal duration of dual antiplatelet therapy after drug eluting stent implantation: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. PI3K/AKT signaling pathway plays a role in enhancement of eNOS activity by recombinant human angiotensin converting enzyme 2 in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibiting P2Y12 receptor relieves LPS‐induced inflammation and endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ULTRASOUND ASSESSMENT OF FLOW-MEDIATED DILATION: A TUTORIAL - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel Mouse Model of In-Stent Restenosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Atherosclerosis - Wikipedia [en.wikipedia.org]

- 12. Aspirin-induced AMP-activated protein kinase activation regulates the proliferation of vascular smooth muscle cells from spontaneously hypertensive rats [agris.fao.org]

- 13. researchgate.net [researchgate.net]

- 14. Twelve or 30 Months of Dual Antiplatelet Therapy After Drug-eluting Stents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. jacc.org [jacc.org]

- 17. researchgate.net [researchgate.net]

- 18. Efficacy and safety with ticagrelor in patients with prior myocardial infarction in the approved European label: insights from PEGASUS-TIMI 54 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Efficacy and Safety of Ticagrelor Over Time in Patients With Prior MI in PEGASUS-TIMI 54 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 21. Flow-Mediated Dilation for Assessment of Endothelial Function – Human Neural Cardiovascular Control Lab – The University of Texas at Arlington [fadelneuralcontrollab.uta.edu]

- 22. Video: Ultrasound Assessment of Endothelial Function: A Technical Guideline of the Flow-mediated Dilation Test [app.jove.com]

- 23. researchgate.net [researchgate.net]

- 24. m.youtube.com [m.youtube.com]

- 25. m.youtube.com [m.youtube.com]

- 26. researchgate.net [researchgate.net]

Dual Antiplatelet Therapy in Peripheral Artery Disease: A Technical Guide to Pathophysiology and Therapeutic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peripheral Artery Disease (PAD) is a manifestation of systemic atherosclerosis characterized by stenosis or occlusion of the arteries in the limbs, leading to a significantly elevated risk of major adverse cardiovascular events (MACE) and major adverse limb events (MALE). Platelet activation and aggregation are central to the pathophysiology of atherothrombosis in PAD. Dual antiplatelet therapy (DAPT), typically a combination of aspirin and a P2Y12 receptor inhibitor, represents a cornerstone in the management of these patients, particularly after revascularization procedures. This guide provides an in-depth technical overview of the pathophysiology of PAD with a focus on the molecular mechanisms of platelet activation, the therapeutic rationale for this compound, a summary of key clinical trial data, detailed experimental protocols for assessing platelet function, and a look into preclinical models used in drug development.

Pathophysiology of Peripheral Artery Disease: The Central Role of Platelets

Peripheral artery disease is fundamentally a disease of atherosclerosis, a chronic inflammatory process leading to the formation of lipid-rich plaques within the arterial wall.[1] The pathophysiology in the peripheral arteries mirrors that of coronary and cerebral circulation.[2] Endothelial dysfunction, triggered by risk factors such as smoking, diabetes, and hyperlipidemia, initiates the atherosclerotic cascade. This dysfunction allows for the subendothelial accumulation of low-density lipoproteins (LDL), which become oxidized and trigger an inflammatory response.

The subsequent recruitment of monocytes, which differentiate into macrophages and engulf oxidized LDL to become foam cells, leads to the formation of a fatty streak. Over time, this progresses to a complex atherosclerotic plaque with a fibrous cap overlying a necrotic core.

Platelets play a pivotal role in the acute thrombotic complications of PAD.[3] Plaque rupture or erosion exposes the subendothelial matrix, including collagen and von Willebrand factor (vWF), which are potent platelet activators.[1] This exposure initiates a cascade of events:

-

Platelet Adhesion: Platelets adhere to the exposed subendothelial matrix.

-

Platelet Activation: Adhesion triggers a conformational change in platelets, leading to the release of various agonists, including adenosine diphosphate (ADP) and thromboxane A2 (TXA2).

-

Platelet Aggregation: These agonists recruit additional platelets, leading to the formation of a platelet-rich thrombus that can partially or completely occlude the artery, resulting in acute limb ischemia or other thrombotic events.[1]

Signaling Pathways in Platelet Activation: The Targets of this compound

The aggregation of platelets is a complex process orchestrated by multiple signaling pathways that converge to activate the glycoprotein IIb/IIIa (GPIIb/IIIa) receptors, the final common pathway for platelet aggregation. This compound targets two key pathways in this process: the Thromboxane A2 pathway and the ADP-P2Y12 pathway.

Thromboxane A2 Pathway and Aspirin's Mechanism of Action

Upon platelet activation, arachidonic acid is liberated from the platelet membrane and metabolized by the cyclooxygenase-1 (COX-1) enzyme to prostaglandin H2 (PGH2). PGH2 is then converted by thromboxane synthase to Thromboxane A2 (TXA2). TXA2 is a potent vasoconstrictor and platelet agonist that binds to the thromboxane-prostanoid (TP) receptor on other platelets, leading to further activation and aggregation.

Aspirin exerts its antiplatelet effect by irreversibly acetylating a serine residue in the active site of the COX-1 enzyme, thereby blocking the synthesis of TXA2 for the entire lifespan of the platelet.[4]

ADP-P2Y12 Pathway and Clopidogrel's Mechanism of Action

Adenosine diphosphate (ADP) is stored in dense granules within platelets and is released upon platelet activation. ADP binds to two G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12. The P2Y12 receptor, coupled to Gi, is the primary target for thienopyridine drugs like clopidogrel. Activation of the P2Y12 receptor leads to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine monophosphate (cAMP) levels, and subsequent activation of the GPIIb/IIIa receptors, promoting platelet aggregation.

Clopidogrel is a prodrug that is metabolized in the liver to its active form, which then irreversibly binds to and inhibits the P2Y12 receptor, preventing ADP-mediated platelet activation and aggregation.[4]

Clinical Evidence for this compound in Peripheral Artery Disease

The use of this compound in PAD has been evaluated in several large clinical trials, particularly in the context of patients with symptomatic disease and those undergoing revascularization. The following tables summarize the quantitative data from key trials.

Table 1: Key Clinical Trial Outcomes for this compound and Other Antithrombotic Regimens in PAD

| Trial | Patient Population | Treatment Arms | Primary Efficacy Outcome (MACE/MALE) | Hazard Ratio (95% CI) | Primary Safety Outcome (Major Bleeding) | Hazard Ratio (95% CI) |

| CHARISMA (PAD Subgroup) | Symptomatic PAD, prior MI, or ischemic stroke | Clopidogrel + Aspirin vs. Aspirin | CV death, MI, or stroke | 0.83 (0.72 - 0.96) | Severe Bleeding | 1.12 (0.81 - 1.53) |

| VOYAGER PAD | Symptomatic PAD post-lower extremity revascularization | Rivaroxaban (2.5mg BID) + Aspirin vs. Aspirin | Acute limb ischemia, major amputation, MI, ischemic stroke, or CV death | 0.85 (0.76 - 0.96) | TIMI Major Bleeding | 1.43 (0.97 - 2.10) |

| COMPASS (PAD Cohort) | Stable atherosclerotic vascular disease (CAD or PAD) | Rivaroxaban (2.5mg BID) + Aspirin vs. Aspirin | MACE (CV death, stroke, MI) | 0.72 (0.63 - 0.83) | Modified ISTH Major Bleeding | 1.70 (1.40 - 2.05) |

MACE: Major Adverse Cardiovascular Events; MALE: Major Adverse Limb Events; CV: Cardiovascular; MI: Myocardial Infarction; CI: Confidence Interval; TIMI: Thrombolysis in Myocardial Infarction; ISTH: International Society on Thrombosis and Haemostasis.

Experimental Protocols

A variety of experimental protocols are employed to investigate the pathophysiology of PAD and the effects of antiplatelet therapies. These range from in vitro platelet function assays to in vivo animal models of thrombosis.

Clinical Trial Methodologies

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. researchgate.net [researchgate.net]

- 3. What Is the Best Experimental Model for Developing Novel Therapeutics in Peripheral Artery Disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Laser-Induced Noninvasive Vascular Injury Models in Mice Generate Platelet- and Coagulation-Dependent Thrombi - PMC [pmc.ncbi.nlm.nih.gov]

Dual Antiplatelet Therapy in Non-Coronary Interventions: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Dual antiplatelet therapy (DAPT), a cornerstone in the management of coronary artery disease, is increasingly being investigated for its role in a variety of non-coronary interventions. This guide provides a detailed technical overview of the core evidence supporting the use of this compound in cerebrovascular events, transcatheter aortic valve replacement (TAVR), and endovascular aneurysm repair (EVAR). It is designed to be a resource for researchers, scientists, and drug development professionals, offering a comprehensive summary of key clinical trial data, detailed experimental protocols, and an exploration of the underlying pharmacological mechanisms.

This compound for Secondary Prevention of Cerebrovascular Events

The use of this compound, typically a combination of aspirin and a P2Y12 inhibitor, has been extensively studied for the secondary prevention of stroke in patients who have experienced a transient ischemic attack (TIA) or minor ischemic stroke. The rationale is to mitigate the high early risk of recurrent, and often more severe, cerebrovascular events.

Key Clinical Trials: A Comparative Analysis

Three landmark trials have shaped the current understanding of this compound in this setting: CHANCE, POINT, and THALES. The quantitative outcomes of these trials are summarized below.

| Trial | Treatment Arms | Primary Efficacy Endpoint | Number of Patients | Results (this compound vs. Aspirin Alone) | Primary Safety Endpoint (Major Hemorrhage) |

| CHANCE [1][2] | Clopidogrel-Aspirin vs. Aspirin alone | New stroke at 90 days | 5,170 | 8.2% vs. 11.7% (HR: 0.68; 95% CI: 0.57-0.81; P<0.001)[1] | 0.3% vs. 0.3% (P=0.73)[3] |

| POINT [4][5] | Clopidogrel-Aspirin vs. Aspirin alone | Composite of ischemic stroke, MI, or ischemic vascular death at 90 days | 4,881 | 5.0% vs. 6.5% (HR: 0.77; 95% CI: 0.63-0.94; P=0.01) | 0.9% vs. 0.4% (HR: 2.22; 95% CI: 1.14-4.34; P=0.02)[4] |

| THALES [6][7] | Ticagrelor-Aspirin vs. Aspirin alone | Composite of stroke or death at 30 days | 11,016 | 5.5% vs. 6.6% (HR: 0.83; 95% CI: 0.71-0.96; P=0.02)[6] | 0.5% vs. 0.1% (HR: 3.99; 95% CI: 1.74-9.14; P<0.001)[8] |

HR: Hazard Ratio; CI: Confidence Interval; MI: Myocardial Infarction

Experimental Protocols

-

Patient Population: Patients aged ≥40 years with an acute minor ischemic stroke (NIHSS score ≤3) or high-risk TIA (ABCD² score ≥4) within 24 hours of symptom onset.[9][10]

-

This compound Regimen: Clopidogrel 300 mg loading dose, then 75 mg/day for 90 days, plus aspirin 75 mg/day for the first 21 days.[1]

-

Control Regimen: Placebo plus aspirin 75 mg/day for 90 days.[1]

-

Primary Efficacy Endpoint: Any stroke (ischemic or hemorrhagic) at 90 days.[1]

-

Primary Safety Endpoint: Moderate or severe hemorrhage.[3]

-

Patient Population: Patients aged ≥18 years with a minor ischemic stroke (NIHSS score ≤3) or high-risk TIA (ABCD² score ≥4) within 12 hours of symptom onset.[4][11]

-

This compound Regimen: Clopidogrel 600 mg loading dose, then 75 mg/day for 90 days, plus aspirin 50-325 mg/day.[4]

-

Control Regimen: Placebo plus aspirin 50-325 mg/day for 90 days.

-

Primary Efficacy Endpoint: Composite of ischemic stroke, myocardial infarction, or ischemic vascular death at 90 days.[11]

-

Primary Safety Endpoint: Major hemorrhage (symptomatic intracranial hemorrhage, intraocular bleeding causing vision loss, transfusion of ≥2 units of red cells, hospitalization for bleeding, or death due to hemorrhage).[4][11]

-

Patient Population: Patients aged ≥40 years with a mild-to-moderate acute non-cardioembolic ischemic stroke (NIHSS score ≤5) or high-risk TIA (ABCD² score ≥6 or symptomatic intracranial or extracranial arterial stenosis) within 24 hours of symptom onset.[8]

-

This compound Regimen: Ticagrelor 180 mg loading dose, then 90 mg twice daily for 30 days, plus aspirin 300-325 mg on day 1, then 75-100 mg daily.[6]

-

Control Regimen: Placebo plus aspirin 75-100 mg daily for 30 days.[6]

-

Primary Efficacy Endpoint: Composite of stroke or death within 30 days.[6]

-

Primary Safety Endpoint: Severe bleeding.[8]

Experimental Workflow

This compound in Transcatheter Aortic Valve Replacement (TAVR)

The optimal antithrombotic regimen following TAVR is a subject of ongoing research. While this compound has been empirically used to prevent thromboembolic complications, its benefit over single antiplatelet therapy (SAPT) is being challenged due to the increased bleeding risk in this often elderly and frail patient population.

Key Clinical Trials: A Comparative Analysis

The POPular TAVI and ARTE trials are pivotal in comparing this compound with SAPT after TAVR.

| Trial | Treatment Arms | Primary Endpoint | Number of Patients | Results (SAPT vs. This compound) | Secondary Thromboembolic Endpoint |

| POPular TAVI (Cohort A) [12][13][14] | Aspirin alone vs. Aspirin + Clopidogrel | All bleeding at 1 year | 665 | 15.1% vs. 26.6% (RR for SAPT: 0.57; 95% CI: 0.42-0.77)[13] | Composite of cardiovascular death, stroke, or MI: 9.7% vs. 9.9%[14] |

| ARTE [6][15][16][17] | Aspirin alone vs. Aspirin + Clopidogrel | Composite of death, MI, stroke/TIA, or major/life-threatening bleeding at 3 months | 222 | 7.2% vs. 15.3% (P=0.065)[6][16] | Stroke/TIA: 0.9% vs. 2.7% (P=0.31)[6][16] |

RR: Risk Ratio; CI: Confidence Interval; MI: Myocardial Infarction; TIA: Transient Ischemic Attack

Experimental Protocols

-

Patient Population: Patients undergoing TAVR without an indication for oral anticoagulation. Patients with a drug-eluting stent within 3 months or a bare-metal stent within 1 month were excluded.[12][18]

-

SAPT Regimen: Aspirin alone.

-

This compound Regimen: Aspirin plus clopidogrel for 3 months.

-

Primary Endpoints: All bleeding and non-procedural bleeding at 1 year.

-

Secondary Endpoint: Composite of cardiovascular death, ischemic stroke, or myocardial infarction.

-

Patient Population: Patients undergoing TAVR with a balloon-expandable valve. Exclusion criteria included the need for chronic anticoagulation, major bleeding within 3 months, prior intracranial bleeding, and drug-eluting stent implantation within the year prior.[9][19]

-

SAPT Regimen: Aspirin (80-100 mg/day).[6]

-

This compound Regimen: Aspirin (80-100 mg/day) plus clopidogrel (75 mg/day) for 3 months.[6][15]

-

Primary Endpoint: Composite of death, myocardial infarction, stroke or TIA, or major or life-threatening bleeding at 3 months.[6][15]

Experimental Workflow

This compound in Endovascular Aneurysm Repair (EVAR)

The role of this compound after EVAR is less defined, with current practices often based on institutional protocols and extrapolation from other cardiovascular interventions. The primary goal of antiplatelet therapy in this context is to prevent graft thrombosis and other thromboembolic events.

Key Observational Study

A large-scale, nationwide cohort study provides valuable insights into the use of this compound versus SAPT after standard EVAR in patients without established atherosclerotic cardiovascular disease.

| Study | Treatment Arms | Primary Cardiovascular Efficacy Endpoint | Number of Patients | Results (this compound vs. SAPT) | Primary Safety Endpoint (Major or Clinically Relevant Nonmajor Bleeding) |

| Korean Nationwide Cohort Study [20][21] | This compound vs. SAPT | Major adverse cardiac and cerebrovascular events (all-cause death, MI, or ischemic stroke) | 8,325 | No significant difference (HR: 1.07; 95% CI: 0.93–1.22)[20][21] | Higher risk with this compound (HR: 1.20; 95% CI: 1.02–1.41)[20][21] |

HR: Hazard Ratio; CI: Confidence Interval; MI: Myocardial Infarction

Study Protocol

-

Patient Population: All patients who underwent standard EVAR for an abdominal aortic aneurysm between January 2003 and September 2023, excluding those with atherosclerotic cardiovascular disease or not on antiplatelet therapy.[20][21]

-

SAPT Group: 4,162 patients (80.6% aspirin, 19.4% clopidogrel).[21]

-

This compound Group: 4,163 patients (aspirin plus clopidogrel).[21]

-

Primary Cardiovascular Efficacy Endpoint: Major adverse cardiac and cerebrovascular events (all-cause death, myocardial infarction, or ischemic stroke).[20][21]

-

EVAR-Specific Efficacy Endpoint: Abdominal aortic aneurysm reintervention or surgery.

-

Safety Endpoint: Major or clinically relevant nonmajor bleeding.[20][21]

Signaling Pathways and Mechanisms of Action

Dual antiplatelet therapy targets two key pathways in platelet activation and aggregation: the cyclooxygenase-1 (COX-1) pathway, inhibited by aspirin, and the P2Y12 receptor pathway, blocked by drugs such as clopidogrel, prasugrel, and ticagrelor.

Platelet Activation and Aggregation Cascade

Mechanism of Action of this compound Components

Aspirin works by irreversibly inhibiting the COX-1 enzyme, which is responsible for the synthesis of thromboxane A2, a potent platelet activator.[22] P2Y12 inhibitors, on the other hand, block the P2Y12 receptor on the platelet surface, preventing ADP from binding and initiating a signaling cascade that leads to platelet activation.[23] Clopidogrel and prasugrel are prodrugs that require metabolic activation, while ticagrelor is a direct-acting, reversible inhibitor.

Conclusion

The evidence for this compound in non-coronary interventions is nuanced and context-dependent. In patients with recent minor ischemic stroke or TIA, short-term this compound has shown a clear benefit in reducing the risk of recurrent stroke. Conversely, in the post-TAVR setting, the trend is moving towards SAPT due to a significant reduction in bleeding complications without a clear increase in thromboembolic events. For EVAR, current large-scale observational data suggest that this compound may increase bleeding risk without providing additional cardiovascular or procedural benefits in patients without established atherosclerotic disease.

This guide highlights the importance of a tailored approach to antiplatelet therapy in non-coronary interventions, balancing the risk of thrombosis against the risk of bleeding in specific patient populations. Further randomized controlled trials are needed, particularly in the EVAR space, to establish definitive evidence-based guidelines. The detailed protocols and data presented herein provide a foundation for future research and development in this evolving field.

References

- 1. Clopidogrel with aspirin in acute minor stroke or transient ischemic attack - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. urmc.rochester.edu [urmc.rochester.edu]

- 4. 2minutemedicine.com [2minutemedicine.com]

- 5. Platelet-Oriented Inhibition in New TIA and Minor Ischemic Stroke - American College of Cardiology [acc.org]

- 6. hcplive.com [hcplive.com]

- 7. Acute Stroke or Transient Ischemic Attack Treated With Ticagrelor and ASA for Prevention of Stroke and Death - American College of Cardiology [acc.org]

- 8. Short-Term Dual Antiplatelet Therapy After Ischemic Stroke - American College of Cardiology [acc.org]

- 9. rxfiles.ca [rxfiles.ca]

- 10. Dual antiplatelet therapy in stroke and ICAS: Subgroup analysis of CHANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Disability after minor stroke and TIA in the POINT trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antithrombotic Therapy After TAVI: Insights Provided by the POPULAR-TAVI Trial - American College of Cardiology [acc.org]

- 13. scai.org [scai.org]

- 14. cardiovascularnews.com [cardiovascularnews.com]

- 15. jacc.org [jacc.org]

- 16. jacc.org [jacc.org]

- 17. accpcardsprnjournalclub.pbworks.com [accpcardsprnjournalclub.pbworks.com]

- 18. Antithrombotic Therapy After Transcatheter Aortic Valve Implantation in Patients With a Long-Term Indication for Oral Anticoagulation - American College of Cardiology [acc.org]

- 19. Aspirin Versus Aspirin + ClopidogRel Following Transcatheter Aortic Valve Implantation: the ARTE Trial | Clinical Research Trial Listing [centerwatch.com]

- 20. citedrive.com [citedrive.com]

- 21. ahajournals.org [ahajournals.org]

- 22. Aspirin - Wikipedia [en.wikipedia.org]

- 23. Clopidogrel with aspirin in High-risk patients with Acute Non-disabling Cerebrovascular Events II (CHANCE-2): rationale and design of a multicentre randomised trial - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Technical Guide to DAPT's Impact on Endothelial Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester, commonly known as DAPT, is a potent, cell-permeable dipeptide inhibitor of γ-secretase. By blocking this key intramembrane protease, this compound effectively inhibits Notch signaling, a highly conserved pathway crucial for a multitude of cellular processes. In the vascular endothelium, the inhibition of Notch signaling by this compound unleashes a cascade of complex and often contradictory effects, profoundly influencing angiogenesis, cellular survival, and inflammatory responses. This technical guide provides an in-depth analysis of the multifaceted impact of this compound on endothelial function, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved. Understanding these mechanisms is paramount for the strategic development of therapeutic agents targeting γ-secretase and Notch signaling in a range of pathologies from cancer to cardiovascular disease.

This compound's Core Mechanism: Inhibition of Notch Signaling

This compound's primary molecular target is the γ-secretase complex, a multi-subunit protease responsible for the intramembrane cleavage of several transmembrane proteins, most notably the Notch receptors (Notch1-4). Following ligand binding (e.g., Delta-like ligands - Dll1, Dll4; Jagged ligands - Jag1, Jag2) on an adjacent cell, the Notch receptor undergoes a series of proteolytic cleavages. The final cleavage, mediated by γ-secretase, releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a transcriptional activation complex with CSL (CBF1/Su(H)/Lag-1) and Mastermind-like (MAML), leading to the expression of target genes, including those in the Hairy/Enhancer of Split (Hes) and Hes-related with YRPW motif (Hey) families. This compound prevents this final cleavage step, thereby abrogating the entire downstream signaling cascade.

The Dichotomous Role of this compound in Angiogenesis

The influence of this compound on angiogenesis, the formation of new blood vessels from pre-existing ones, is a well-studied yet complex area. The process of angiogenesis is tightly regulated by a balance of pro- and anti-angiogenic signals, with the interplay between Vascular Endothelial Growth Factor (VEGF) and Notch signaling being of particular importance.

Crosstalk between Notch and VEGF Signaling

VEGF, particularly VEGF-A, is a potent pro-angiogenic factor that binds to its receptor, VEGFR-2, on endothelial cells, initiating a signaling cascade that promotes proliferation, migration, and tube formation. Notch signaling acts as a crucial regulator of this process. In the context of sprouting angiogenesis, endothelial cells at the leading edge of a new vessel sprout, known as "tip cells," are characterized by high levels of VEGFR-2 and are highly responsive to VEGF. These tip cells express high levels of the Notch ligand Dll4, which activates Notch signaling in the adjacent "stalk cells." Activated Notch signaling in stalk cells downregulates VEGFR-2 expression, suppressing the tip cell phenotype and promoting a proliferative, stalk-like behavior. This process of lateral inhibition is essential for the formation of a well-organized and functional vascular network.

By inhibiting Notch signaling, this compound disrupts this delicate balance. This leads to a widespread upregulation of the tip cell phenotype, resulting in a hyper-sprouting, disorganized, and often non-functional vascular network.[1][2]

Quantitative Effects of this compound on Angiogenic Markers

Studies have quantified the impact of this compound on key molecules involved in angiogenesis. Treatment of endothelial cells with this compound has been shown to significantly alter the expression of VEGF receptors and endothelial nitric oxide synthase (eNOS).[3][4]

| Parameter | Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Reference |

| VEGFR-1 mRNA | H5V | 100 µM | 48 hours | Downregulated to 32.2% of control | [3] |

| VEGFR-1 Protein | H5V | 100 µM | 48 hours | Decreased expression | [3] |

| VEGFR-2 mRNA | H5V | 100 µM | 48 hours | Increased by 2.13-fold vs. control | [3] |

| VEGFR-2 Protein | H5V | 100 µM | 48 hours | Increased expression | [3] |

| VEGFR-3 mRNA | H5V | 100 µM | 48 hours | No significant effect | [3] |

| VEGFR-3 Protein | H5V | 100 µM | 48 hours | No significant effect | [3] |

| eNOS mRNA | H5V | 100 µM | 48 hours | Increased by 2.13-fold vs. control | [3] |

| eNOS Protein | H5V | 100 µM | 48 hours | Increased expression | [3] |

| Tumor Vascular Density (CD31+ cells/mm²) | CT26 tumor in Balb/C mice | 10 mg/kg/day | 14 days | Reduced to 280.6 ± 81 (vs. 386 ± 59.9 in control) | [1] |

| Serum Nitric Oxide | CT26 tumor-bearing mice | 10 mg/kg/day | 14 days | Significantly increased | [4] |

| Serum sVEGFR-1 | CT26 tumor-bearing mice | 10 mg/kg/day | 14 days | Significantly reduced | [4] |

Table 1: Quantitative Effects of this compound on Angiogenic Markers

This compound's Influence on Endothelial Cell Fate: Proliferation and Apoptosis

Endothelial Cell Proliferation

The effect of this compound on endothelial cell proliferation is not straightforward and often depends on the cellular context and the presence of other signaling molecules like VEGF. While Notch signaling is generally considered to be inhibitory to endothelial cell proliferation, its blockade by this compound does not universally lead to increased proliferation. In some instances, this compound alone has little effect on endothelial cell proliferation. However, when combined with VEGF, this compound can enhance endothelial cell proliferation, likely due to the upregulation of VEGFR-2, making the cells more sensitive to the pro-proliferative effects of VEGF.

Endothelial Cell Apoptosis

The role of Notch signaling in endothelial cell survival and apoptosis is complex and appears to be receptor-specific. While some studies suggest that loss of Notch signaling can induce apoptosis, direct quantitative evidence for this compound-induced apoptosis in endothelial cells is limited. In other cell types, such as glioblastoma cells, pretreatment with this compound has been shown to sensitize cells to apoptosis induced by other agents, significantly increasing caspase-3 activity.[5] For instance, in U251 and U87 glioblastoma cells, co-treatment with this compound (2 µM) and t-AUCB (200 µM) for 72 hours resulted in a significant increase in the apoptotic cell population (21.9% ± 3.6% and 20.8% ± 2.1%, respectively) compared to treatment with either agent alone.[5] Further research is required to specifically quantify the apoptotic effects of this compound on various types of endothelial cells.

This compound and the Endothelial Inflammatory Response

Emerging evidence indicates a critical role for Notch signaling in regulating endothelial inflammation. Pro-inflammatory cytokines can induce the expression of Notch pathway components, and in turn, activated Notch signaling can amplify the inflammatory response by upregulating the expression of adhesion molecules such as Vascular Cell Adhesion Molecule-1 (VCAM-1), Intercellular Adhesion Molecule-1 (ICAM-1), and E-selectin. These adhesion molecules are crucial for the recruitment of leukocytes to sites of inflammation.

By inhibiting Notch signaling, this compound is hypothesized to possess anti-inflammatory properties by downregulating the expression of these key adhesion molecules. This could have significant therapeutic implications for inflammatory vascular diseases like atherosclerosis. However, specific quantitative data on the direct effect of this compound on the expression of these inflammatory markers in endothelial cells is an active area of investigation.

Experimental Protocols

Endothelial Cell Culture

Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line for studying endothelial function. HUVECs should be cultured in Endothelial Cell Growth Medium (EGM-2) supplemented with growth factors, cytokines, and 10% fetal bovine serum (FBS). Cells should be maintained in a humidified incubator at 37°C with 5% CO₂ and passaged upon reaching 80-90% confluency. For experiments, cells between passages 3 and 6 are recommended to ensure consistency and avoid senescence.

Western Blotting for Protein Expression Analysis

-

Cell Lysis: After treatment with this compound or vehicle control (DMSO), wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-20% Tris-glycine gel and separate by electrophoresis.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-VEGFR-2, anti-eNOS, anti-ICAM-1, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).

Endothelial Cell Tube Formation Assay

-

Plate Coating: Coat a 96-well plate with Matrigel® and allow it to solidify at 37°C for 30 minutes.

-

Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated plate in the presence of this compound or vehicle control.

-

Incubation: Incubate the plate at 37°C for 4-12 hours.

-

Imaging: Visualize tube formation using a light microscope and capture images.

-

Quantification: Analyze the images to quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.

Cell Proliferation (MTT) Assay

-

Cell Seeding: Seed endothelial cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell proliferation is proportional to the absorbance.[6]

Apoptosis (Caspase-3 Activity) Assay

-

Cell Treatment: Treat endothelial cells with this compound or vehicle control.

-

Cell Lysis: Lyse the cells according to the manufacturer's protocol for a caspase-3 colorimetric assay kit.

-

Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates.

-

Incubation: Incubate at 37°C to allow for cleavage of the substrate by active caspase-3.

-

Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is directly proportional to the level of caspase-3 activity.[5]

Inflammation (ELISA for Adhesion Molecules)

-

Cell Seeding and Treatment: Seed endothelial cells in a 96-well plate and treat with this compound and/or a pro-inflammatory stimulus (e.g., TNF-α).

-

Cell Lysis: Lyse the cells to release cellular proteins.

-

ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) using specific antibodies for the adhesion molecule of interest (e.g., VCAM-1, ICAM-1) according to the manufacturer's instructions.

-

Quantification: Measure the absorbance and determine the concentration of the adhesion molecule based on a standard curve.

Conclusion and Future Directions

This compound, through its potent inhibition of γ-secretase and the Notch signaling pathway, exerts a profound and complex influence on endothelial function. Its ability to modulate angiogenesis, cell survival, and inflammation highlights its potential as a therapeutic agent in a variety of disease contexts. However, the dichotomous nature of its effects, particularly in angiogenesis, underscores the need for a nuanced understanding of its mechanism of action. The pro-angiogenic sprouting effect, coupled with the formation of dysfunctional vasculature, presents both opportunities and challenges for its therapeutic application.

Future research should focus on elucidating the context-dependent effects of this compound on endothelial cells from different vascular beds and in various pathological conditions. A deeper understanding of the crosstalk between Notch and other signaling pathways will be crucial for the development of more targeted and effective therapies. Furthermore, the development of strategies to harness the beneficial effects of Notch inhibition while mitigating the detrimental ones will be a key area of investigation for drug development professionals. This in-depth technical guide serves as a foundational resource for researchers and scientists working to unravel the complexities of this compound and its impact on the vascular endothelium.

References

- 1. Effect of this compound, a gamma secretase inhibitor, on tumor angiogenesis in control mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. γ-secretase inhibitor up-regulates vascular endothelial growth factor receptor-2 and endothelial nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. γ-Secretase inhibitor this compound sensitizes t-AUCB-induced apoptosis of human glioblastoma cells in vitro via blocking the p38 MAPK/MAPKAPK2/Hsp27 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. γ-Secretase Inhibitor, this compound Inhibits Self-renewal and Stemness Maintenance of Ovarian Cancer Stem-like Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Genetic Determinants of Dual Antiplatelet Therapy (DAPT) Response and Metabolism: An In-depth Technical Guide

Introduction

Dual antiplatelet therapy (DAPT), typically a combination of aspirin and a P2Y12 receptor inhibitor, is the cornerstone of treatment for patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI). However, a significant variability in patient response to this compound exists, leading to a risk of thrombotic events in under-responders and bleeding complications in over-responders. A substantial portion of this variability is attributed to genetic factors influencing the pharmacokinetics and pharmacodynamics of P2Y12 inhibitors, particularly clopidogrel. This guide provides a detailed overview of the key genetic determinants of this compound response, methodologies for their assessment, and their clinical implications.

Core Genetic Determinants

The metabolism and response to this compound, especially clopidogrel, are influenced by a range of genetic polymorphisms. The most extensively studied genes include those involved in drug metabolism (CYP2C19), transport (ABCB1), and platelet function.

Cytochrome P450 2C19 (CYP2C19)

Clopidogrel is a prodrug that requires a two-step oxidative process by hepatic cytochrome P450 enzymes to be converted into its active metabolite, which irreversibly inhibits the P2Y12 receptor. CYP2C19 plays a crucial role in both of these steps. Genetic variants in the CYP2C19 gene can significantly alter its enzymatic activity, leading to different metabolic phenotypes.

-

Loss-of-function (LoF) alleles: Alleles such as CYP2C192 and CYP2C193 result in a non-functional or severely reduced-function enzyme. Individuals carrying one or more of these alleles are classified as intermediate or poor metabolizers, respectively. This leads to decreased formation of the active metabolite, higher on-treatment platelet reactivity, and an increased risk of major adverse cardiovascular events (MACE), including stent thrombosis.

-

Gain-of-function (GoF) allele: The CYP2C19*17 allele is associated with increased enzyme activity, leading to enhanced clopidogrel metabolism. Carriers of this allele are classified as ultra-rapid metabolizers and may have a lower risk of thrombotic events but a potentially increased risk of bleeding.

ATP-binding Cassette Subfamily B Member 1 (ABCB1)

The ABCB1 gene encodes for the P-glycoprotein 1 (P-gp1) efflux transporter, which is involved in the absorption of clopidogrel from the intestine. The C3435T polymorphism in ABCB1 has been associated with variable clopidogrel response, although its clinical impact remains a subject of debate. Some studies suggest that the T allele is associated with lower plasma concentrations of clopidogrel and an increased risk of thrombotic events.

Paraoxonase-1 (PON1)

The paraoxonase-1 (PON1) enzyme is believed to be involved in the conversion of the inactive 2-oxo-clopidogrel metabolite to the active metabolite. The Q192R polymorphism in the PON1 gene has been investigated for its role in clopidogrel response, with some studies suggesting that the R allele is associated with higher PON1 activity and a lower risk of stent thrombosis. However, the exact contribution of PON1 to clopidogrel metabolism is still under investigation.

Quantitative Data on Genetic Variants and Clinical Outcomes

The following tables summarize the impact of key genetic variants on this compound response and clinical outcomes.

Table 1: CYP2C19 Genotype and Clinical Outcomes in Patients on Clopidogrel

| Genotype Group | Metabolizer Phenotype | Risk of MACE (Odds Ratio) | Risk of Stent Thrombosis (Odds Ratio) |

| Extensive Metabolizers (1/1) | Normal | 1.0 (Reference) | 1.0 (Reference) |

| Intermediate Metabolizers (1/2, 1/3) | Intermediate | 1.55 - 1.76 | 2.67 - 3.97 |

| Poor Metabolizers (2/2, 2/3, 3/3) | Poor | 1.93 - 3.58 | 3.97 - 6.02 |

Data compiled from multiple meta-analyses.

Table 2: Impact of ABCB1 and PON1 Polymorphisms on Clopidogrel Response

| Gene (Polymorphism) | Allele/Genotype | Effect on Clopidogrel Response | Associated Clinical Outcome |

| ABCB1 (C3435T) | TT Genotype | Reduced clopidogrel absorption, lower plasma levels of active metabolite. | Increased risk of MACE in some studies. |

| PON1 (Q192R) | R Allele | Potentially enhanced conversion to active metabolite. | Reduced risk of stent thrombosis in some cohorts. |

Experimental Protocols

Genotyping of CYP2C19

Methodology: TaqMan® Genotyping Assay

This real-time PCR-based method is commonly used for single nucleotide polymorphism (SNP) genotyping.

-

DNA Extraction: Genomic DNA is extracted from whole blood using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit).

-

PCR Amplification: A specific segment of the CYP2C19 gene containing the SNP of interest is amplified using PCR. The reaction mixture includes the patient's DNA, a specific TaqMan® Genotyping Assay Mix (containing primers and fluorescently labeled probes for both alleles), and TaqMan® Genotyping Master Mix.

-

Allelic Discrimination: During the PCR amplification, the probes bind to their complementary DNA sequences. The 5' nuclease activity of the DNA polymerase cleaves the probes, separating the reporter dye from the quencher dye. This results in an increase in fluorescence. The color of the fluorescence indicates which allele is present.

-

Data Analysis: The results are analyzed using a real-time PCR instrument's software to determine the genotype of the individual (e.g., homozygous for allele 1, homozygous for allele 2, or heterozygous).

Platelet Function Testing

Methodology: Light Transmission Aggregometry (LTA)

LTA is considered the gold standard for assessing platelet aggregation.

-

Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging a whole blood sample collected in a sodium citrate tube at a low speed. Platelet-poor plasma (PPP) is obtained by centrifuging the remaining blood at a high speed.

-

Aggregation Measurement: The PRP is placed in a cuvette in an aggregometer, and a baseline light transmission is established. An agonist, such as adenosine diphosphate (ADP), is added to induce platelet aggregation.

-

Data Interpretation: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The change in light transmission is recorded over time, and the maximal platelet aggregation is determined. High on-treatment platelet reactivity is indicated by a high percentage of aggregation in response to ADP.

Methodology: VerifyNow® P2Y12 Assay

This point-of-care assay is a rapid and widely used method for assessing P2Y12 receptor blockade.

-

Sample Collection: A whole blood sample is collected in a specific Greiner Bio-One Vacuette® tube.

-

Assay Principle: The assay uses microbeads coated with fibrinogen. In the presence of a P2Y12 agonist (ADP), activated platelets bind to the fibrinogen-coated beads, leading to agglutination.

-

Result Measurement: The instrument measures the rate and extent of agglutination and reports the results in P2Y12 Reaction Units (PRU). A high PRU value indicates high on-treatment platelet reactivity.

Signaling Pathways and Experimental Workflows

Caption: Clopidogrel metabolism and mechanism of action.

Caption: Workflow for personalized this compound based on pharmacogenomic testing.

Clinical Implications and Future Directions

The substantial evidence linking CYP2C19 genotype to clopidogrel response has led to recommendations from clinical practice guidelines. For patients with CYP2C19 loss-of-function alleles, alternative P2Y12 inhibitors such as prasugrel or ticagrelor, which are less dependent on CYP2C19 for their activation, are often recommended.

The role of routine pharmacogenomic testing in guiding this compound selection is an area of active research and debate. While several studies have demonstrated the clinical utility of a genotype-guided approach in reducing adverse cardiovascular events, widespread implementation faces challenges related to cost-effectiveness, turnaround time for genetic tests, and the need for further education among clinicians.

Future research will likely focus on identifying additional genetic markers that contribute to this compound response variability, refining risk stratification models that incorporate both genetic and clinical factors, and conducting large-scale clinical trials to definitively establish the role of pharmacogenomics in personalizing antiplatelet therapy. The continued development of rapid, point-of-care genotyping assays will also be crucial for the integration of pharmacogenomic data into routine clinical practice.

Methodological & Application

Application Notes and Protocols for In-Vitro Platelet Aggregation Assays Using a Dual Antiplatelet Therapy (DAPT) Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dual Antiplatelet Therapy (DAPT), typically a combination of Aspirin and a P2Y12 receptor antagonist like Clopidogrel, is a cornerstone in the prevention of thrombotic events in patients with cardiovascular diseases.[1] In-vitro platelet aggregation assays are crucial tools for studying the pharmacodynamics of these drugs, screening new antiplatelet agents, and understanding the mechanisms of platelet activation and inhibition. Light Transmission Aggregometry (LTA) is considered the gold standard for monitoring platelet function.[1]

These application notes provide a detailed protocol for conducting in-vitro platelet aggregation assays using a this compound regimen, specifically focusing on the effects of Aspirin and a Clopidogrel analog on platelet aggregation induced by Adenosine Diphosphate (ADP) and Arachidonic Acid (AA).

Signaling Pathways of Aspirin and Clopidogrel in Platelets

Aspirin and Clopidogrel inhibit platelet aggregation through distinct but complementary mechanisms. Aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme, thereby preventing the synthesis of thromboxane A2 (TXA2), a potent platelet agonist.[1] Clopidogrel is a prodrug that is metabolized to an active metabolite which irreversibly blocks the P2Y12 receptor, preventing ADP-mediated platelet activation.

.dot

Caption: Signaling pathways of Aspirin and Clopidogrel.

Experimental Protocols

This section details the necessary steps for preparing platelet-rich plasma and conducting the platelet aggregation assay.

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Blood Collection: Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate anticoagulant (1:9 ratio of anticoagulant to blood).

-

PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature. This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and platelet-rich plasma (PRP) at the top.

-

PRP Collection: Carefully aspirate the upper PRP layer using a sterile pipette and transfer it to a clean polypropylene tube.

-

PPP Preparation: To obtain platelet-poor plasma (PPP), centrifuge the remaining blood sample at a higher speed (e.g., 2000 x g for 15 minutes). The supernatant will be the PPP.

-

Platelet Count Adjustment: Perform a platelet count on the PRP. If necessary, adjust the platelet concentration to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) by diluting with autologous PPP.

.dot

Caption: Experimental workflow for the in-vitro this compound assay.

In-Vitro this compound Protocol